molecular formula C16H19N3O3 B12883764 N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide

N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide

Cat. No.: B12883764
M. Wt: 301.34 g/mol
InChI Key: IWKRLZVNSKQBPD-UHFFFAOYSA-N
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Description

N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide is a synthetic organic compound that features a quinoline moiety linked to an acetimidamide group through an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yloxy derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents .

Scientific Research Applications

N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety is known to interact with various biological targets, potentially inhibiting or modulating their activity. The acetimidamide group may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Pentanoyloxy)-2-(quinolin-8-yloxy)acetimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N3O3

Molecular Weight

301.34 g/mol

IUPAC Name

[(Z)-(1-amino-2-quinolin-8-yloxyethylidene)amino] pentanoate

InChI

InChI=1S/C16H19N3O3/c1-2-3-9-15(20)22-19-14(17)11-21-13-8-4-6-12-7-5-10-18-16(12)13/h4-8,10H,2-3,9,11H2,1H3,(H2,17,19)

InChI Key

IWKRLZVNSKQBPD-UHFFFAOYSA-N

Isomeric SMILES

CCCCC(=O)O/N=C(/COC1=CC=CC2=C1N=CC=C2)\N

Canonical SMILES

CCCCC(=O)ON=C(COC1=CC=CC2=C1N=CC=C2)N

Origin of Product

United States

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